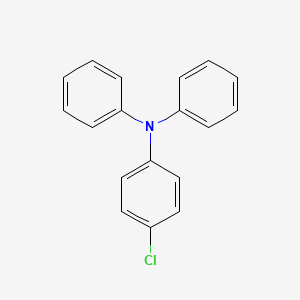

(4-Chlorophenyl)diphenylamine

Übersicht

Beschreibung

(4-Chlorophenyl)diphenylamine is a useful research compound. Its molecular formula is C18H14ClN and its molecular weight is 279.8 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 105663. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

(4-Chlorophenyl)diphenylamine is a derivative of diphenylamine, which is recognized for its wide range of applications in industrial and agricultural settings. This compound exhibits notable biological activities, particularly in antimicrobial and antifungal domains. This article explores the biological activity of this compound, focusing on its mechanisms of action, toxicity profiles, and potential therapeutic applications.

Chemical Structure and Properties

This compound, with the molecular formula , features a chlorinated phenyl group attached to a diphenylamine moiety. The presence of the chlorine atom may enhance its biological activity by modulating electronic properties and increasing lipophilicity.

Antimicrobial Activity

Research indicates that this compound and its derivatives possess significant antimicrobial properties. A study demonstrated that various synthesized diphenylamine compounds exhibited potent activity against bacterial strains such as Escherichia coli and Bacillus subtilis as well as fungal strains including Rhizopus oryzae and Aspergillus niger . The antimicrobial potency is believed to stem from the diphenylamine structure, which interferes with microbial cell membranes or metabolic processes.

Antifungal Activity

The compound has shown promising antifungal activity, particularly against pathogenic fungi. The presence of electron-donating groups like the chlorophenyl moiety enhances its efficacy against fungal infections . The structure-activity relationship (SAR) studies suggest that modifications at the phenyl rings can lead to improved antifungal properties.

Acute Toxicity

Toxicological assessments reveal that this compound exhibits low acute oral and dermal toxicity, although it can cause severe irritation to the eyes . Long-term exposure studies indicate potential effects on the liver and kidneys, along with abnormal erythropoiesis in animal models .

Reproductive Effects

Limited studies have indicated that high doses may affect reproductive outcomes in animal models, leading to reduced implantation sites and litter sizes . However, no significant teratogenic effects have been documented at non-toxic doses.

Case Studies

Several case studies highlight the practical applications of this compound in various fields:

- Agricultural Applications : As a fungicide, it has been utilized to protect crops from fungal pathogens, demonstrating significant efficacy in field trials.

- Pharmaceutical Development : Its derivatives are being explored for potential use as antimicrobial agents in drug formulations due to their favorable safety profiles and effectiveness against resistant strains.

Research Findings Summary Table

| Study | Findings | Organism Tested | Activity |

|---|---|---|---|

| Study 1 | Significant antimicrobial activity | E. coli, B. subtilis | Potent |

| Study 2 | Antifungal efficacy | A. niger, R. oryzae | High |

| Study 3 | Low acute toxicity | Various animal models | Safe at low doses |

Eigenschaften

IUPAC Name |

4-chloro-N,N-diphenylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14ClN/c19-15-11-13-18(14-12-15)20(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNMSSOWUFXADRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00295833 | |

| Record name | 4-chloro-n,n-diphenylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00295833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4316-56-7 | |

| Record name | 4316-56-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=105663 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-chloro-n,n-diphenylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00295833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.